molecular formula C10H13BrN2O B1384710 (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 1240217-33-7

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1384710
CAS No.: 1240217-33-7
M. Wt: 257.13 g/mol
InChI Key: BWVICBSIILHVJF-UHFFFAOYSA-N
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Description

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing cellular redox balance .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can enhance neurotransmission by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can impact cell signaling pathways, gene expression, and cellular metabolism. In addition, this compound has been observed to induce oxidative stress in certain cell types, affecting cellular redox balance and potentially leading to cell damage or apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its effects on neurotransmission. Furthermore, this compound can modulate the activity of antioxidant enzymes by interacting with their active sites, influencing the cellular redox state . These interactions can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and persistent oxidative stress in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase without causing significant toxicity . At high doses, this compound can induce toxic effects, including severe oxidative stress, cellular damage, and even mortality . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and antioxidant enzymes, influencing their activity and the overall metabolic flux . The compound can affect metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of metabolites that may have different biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution can affect its activity and function, with higher concentrations observed in specific tissues or cellular compartments. These interactions are crucial for understanding the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

(4-bromo-5-phenylpyrazolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-8(6-14)12-13-10(9)7-4-2-1-3-5-7/h1-5,8-10,12-14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVICBSIILHVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(NN2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

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